molecular formula C8H9BrN2OS B8572890 N-(5-bromo-pyridin-2-yl)-2-methylsulfanyl-acetamide

N-(5-bromo-pyridin-2-yl)-2-methylsulfanyl-acetamide

Cat. No.: B8572890
M. Wt: 261.14 g/mol
InChI Key: MZGBSWLTWQORKL-UHFFFAOYSA-N
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Description

N-(5-bromo-pyridin-2-yl)-2-methylsulfanyl-acetamide is a useful research compound. Its molecular formula is C8H9BrN2OS and its molecular weight is 261.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BrN2OS

Molecular Weight

261.14 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-methylsulfanylacetamide

InChI

InChI=1S/C8H9BrN2OS/c1-13-5-8(12)11-7-3-2-6(9)4-10-7/h2-4H,5H2,1H3,(H,10,11,12)

InChI Key

MZGBSWLTWQORKL-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)NC1=NC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1 g, 5.78 mmol) 5-Bromopyridin-2-amine was dissolved in DMF (40 ml) and HATU (2.64 g, 6.94 mmol, 1.2 equiv.) was added. After 15 minutes at room temperature Hunig's Base (6.0 ml, 34.7 mmol, 6 equiv.) and 2-(methylthio)acetic acid (736 mg, 6.94 mmol, 1.2 equiv.) were added. The mixture was stirred for 72 hours at room temperature. The reaction mixture was evaporated and extracted three times with saturated Na2CO3 solution and three times with ethyl acetate. The organic layers were extracted three times with 1N HCl solution and evaporated to dryness. The crude product was suspended in pentane, filtered and the solid evaporated to dryness. The desired N-(5-bromo-pyridin-2-yl)-2-methylsulfanyl-acetamide (312 mg, 21% yield) was obtained as a yellow solid, MS: m/e=258.9/260.8 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
736 mg
Type
reactant
Reaction Step Three

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